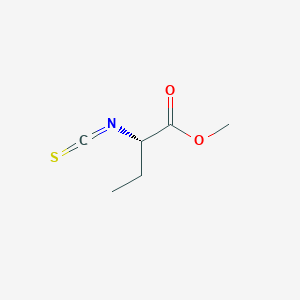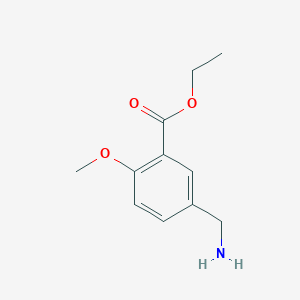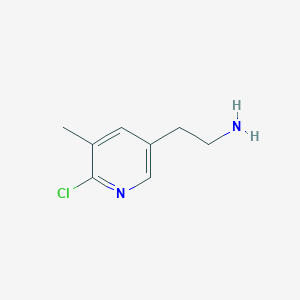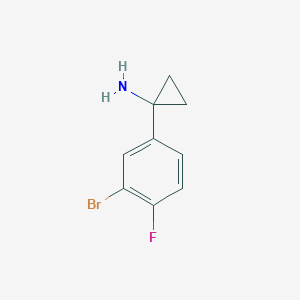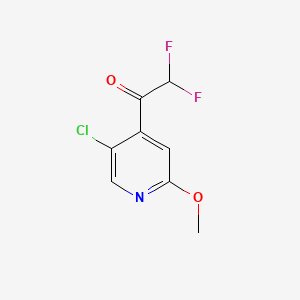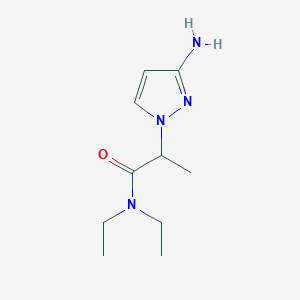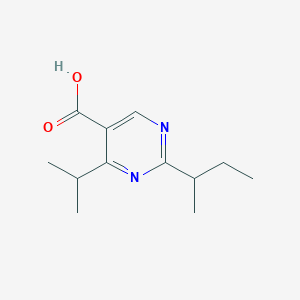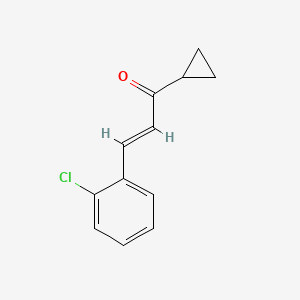
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclopropylprop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one can be compared with similar compounds such as:
(2E)-3-(2-Chlorophenyl)-2-phenyl-2-propenoic acid: This compound has a similar chlorophenyl group but differs in the presence of a phenyl group and a carboxylic acid moiety.
(2E)-3-(2-chlorophenyl)prop-2-enal: This compound has a similar chlorophenyl group but differs in the presence of an aldehyde group. The uniqueness of this compound lies in its cyclopropylprop-2-en-1-one structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11ClO |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
(E)-3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2/b8-7+ |
Clé InChI |
JPWHQTRJTXBIDR-BQYQJAHWSA-N |
SMILES isomérique |
C1CC1C(=O)/C=C/C2=CC=CC=C2Cl |
SMILES canonique |
C1CC1C(=O)C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


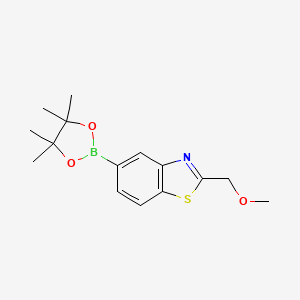
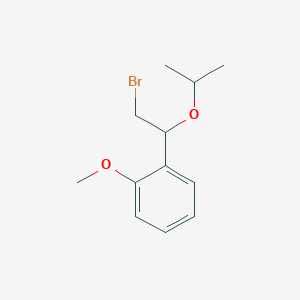
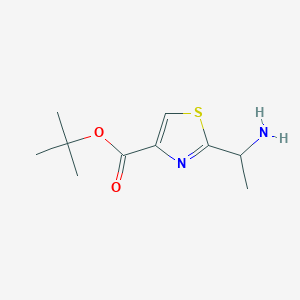
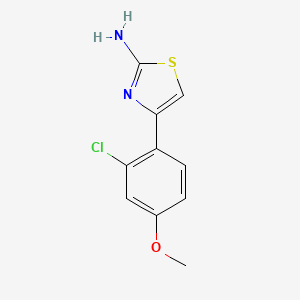
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
